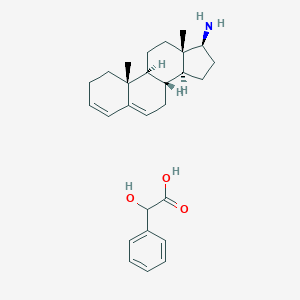
Androsta-3,5-dien-17-beta-amine, mandelate
Description
Androsta-3,5-dien-17-beta-amine, mandelate is a chemical compound with the molecular formula C27H37NO3 and a molecular weight of 423.6 g/mol. It is a derivative of androsta-3,5-diene, a steroidal structure, and is often studied for its potential biological and chemical properties.
Propriétés
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-amine;2-hydroxy-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N.C8H8O3/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18;9-7(8(10)11)6-4-2-1-3-5-6/h3,5-6,14-17H,4,7-12,20H2,1-2H3;1-5,7,9H,(H,10,11)/t14-,15-,16-,17-,18-,19-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZMWNNQVCCGON-JZSNIJFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2N)CC=C4C3(CCC=C4)C.C1=CC=C(C=C1)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2N)CC=C4[C@@]3(CCC=C4)C.C1=CC=C(C=C1)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50941111 | |
| Record name | Hydroxy(phenyl)acetic acid--androsta-3,5-dien-17-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50941111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19401-63-9 | |
| Record name | Androsta-3,5-dien-17-beta-amine, mandelate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019401639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxy(phenyl)acetic acid--androsta-3,5-dien-17-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50941111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
The synthesis of Androsta-3,5-dien-17-beta-amine, mandelate typically involves the reaction of androsta-3,5-diene with mandelic acid under specific conditions. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Androsta-3,5-dien-17-beta-amine, mandelate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Applications De Recherche Scientifique
Androsta-3,5-dien-17-beta-amine, mandelate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.
Biology: It is studied for its potential effects on biological systems, including its interaction with steroid receptors.
Medicine: It is investigated for its potential therapeutic effects, including its use as an anabolic agent.
Industry: It is used in the production of steroidal supplements and other related products.
Mécanisme D'action
The mechanism of action of Androsta-3,5-dien-17-beta-amine, mandelate involves its interaction with steroid receptors in the body. It binds to these receptors and modulates their activity, leading to various biological effects. The molecular targets and pathways involved include the androgen receptor pathway, which plays a crucial role in the regulation of gene expression and cellular function .
Comparaison Avec Des Composés Similaires
Androsta-3,5-dien-17-beta-amine, mandelate can be compared with other similar compounds, such as:
17-hydroxyandrosta-3,5-diene: This compound has a similar steroidal structure and exhibits similar biological activities.
Androsta-3,5-diene-7,17-dione: This compound is a potent inhibitor of aromatase and is used in the treatment of estrogen-related conditions. The uniqueness of this compound lies in its specific structure and the presence of the mandelate group, which may confer unique biological and chemical properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


